molecular formula C14H10Cl2N2Pd B083439 Bis(benzonitrile)palladium(II) chloride CAS No. 14220-64-5

Bis(benzonitrile)palladium(II) chloride

Cat. No. B083439
CAS RN: 14220-64-5
M. Wt: 383.6 g/mol
InChI Key: WXNOJTUTEXAZLD-UHFFFAOYSA-L
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Description

Synthesis Analysis

Bis(benzonitrile)palladium(II) chloride is synthesized by growing crystals from solutions in benzonitrile. Its structure has been determined through single-crystal X-ray diffraction studies. Notably, this complex can lose benzonitrile to form cubic clusters, demonstrating its dynamic structural behavior under certain conditions (Olmstead et al., 2000).

Molecular Structure Analysis

The molecular structure of bis(benzonitrile)palladium(II) chloride features a planar, trans configuration. This structural configuration is crucial for its reactivity and interaction with other molecules. The ability to form cubic clusters further indicates a versatile structural adaptability, which is essential for its application in catalysis (Olmstead et al., 2000).

Chemical Reactions and Properties

This complex serves as an effective catalyst in various chemical reactions, including the cyclization reaction of aziridines with sulfur diimides, leading to the formation of imidazolidinethiones. The efficiency of bis(benzonitrile)palladium(II) chloride in catalyzing such reactions showcases its chemical versatility and potential in synthetic chemistry (Baeg & Alper, 1994).

Physical Properties Analysis

The physical properties, such as solubility and crystal formation, play a significant role in the application of bis(benzonitrile)palladium(II) chloride in catalysis and synthesis. Its ability to form stable crystals under various conditions is crucial for its use in structural studies and industrial applications.

Chemical Properties Analysis

The chemical properties of bis(benzonitrile)palladium(II) chloride, including its reactivity and interaction with different substrates, are fundamental to its widespread use in catalytic processes. Its role as a catalyst in the cyclization of aziridines and the formation of imidazolidinethiones highlights its importance in organic synthesis and the development of new synthetic methodologies (Baeg & Alper, 1994).

Scientific Research Applications

  • Catalyst for Cyclization Reactions : It is effective in catalyzing cyclization reactions of aziridines and sulfur diimides to produce imidazolidinethiones (Baeg & Alper, 1994).

  • X-ray Diffraction Studies : This compound has been used in single-crystal X-ray diffraction studies for understanding the structures of palladium complexes (Olmstead et al., 2000).

  • Catalyst in Organic Synthesis : It catalyzes germacranolides Cope rearrangement to elemanolides and transforms germacranolides into eudesmanolides (Barrero, Oltra, & Álvarez, 1998).

  • Hydration of Aromatic Nitriles : Used in synthesizing natural phosphate-supported palladium for hydration of aromatic nitriles to amides in aqueous medium (Hassine et al., 2016).

  • Cyclotrimerization of Alkynes : It acts as a catalyst in the cyclotrimerization of alkynes to produce benzene derivatives (Li, Jiang, & Chen, 2001).

  • Potential Anticancer Activity : Research suggests its role in the synthesis of new trinuclear organometallic palladium(II) complexes with potential anticancer activity (Askari et al., 2019).

  • Electrocatalysts for CO2 Reduction : It has been used to synthesize palladium(II) complexes as electrocatalysts for CO2 reduction (Idrees et al., 2021).

  • Supramolecular Aggregation Studies : Its role in supramolecular aggregation with aromatic donors and fullerene has been explored (Olmstead et al., 1996).

  • Homogenous Catalyst in Heck Cross-Coupling Reaction : It has been studied for its use as a homogenous catalyst in Heck cross-coupling reactions (Khairul et al., 2018).

  • Total Synthesis of Biologically Active Compounds : It is used in palladium-catalyzed bis-cyclization for the total synthesis of biologically active marine natural products (Inuki et al., 2010).

Safety And Hazards

Bis(benzonitrile)palladium(II) chloride is considered hazardous. It causes skin irritation and serious eye irritation . It is toxic if swallowed, in contact with skin, or if inhaled .

Future Directions

Bis(benzonitrile)palladium(II) chloride can be used as a catalyst for greener amine synthesis from terminal olefins by Wacker oxidation, followed by transfer hydrogenation of the resultant imine . It can also be used in cross-coupling reactions and α-O-glycosidation .

properties

IUPAC Name

benzonitrile;dichloropalladium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H5N.2ClH.Pd/c2*8-6-7-4-2-1-3-5-7;;;/h2*1-5H;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNOJTUTEXAZLD-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#N.C1=CC=C(C=C1)C#N.Cl[Pd]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(benzonitrile)palladium(II) chloride

CAS RN

14220-64-5
Record name Bis(benzonitrile)dichloropalladium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14220-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(benzonitrile)palladium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.608
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
387
Citations
MW Haenel, D Jakubik, C Krüger, P Betz - Chemische Berichte, 1991 - Wiley Online Library
The title compound 4 was synthesized from dipotassium 1,8â•’anthracenedisulfonate (9) and potassium diphenylphosphide (Ph&l Page 1 M. W. Haenel, D. Jakubik, C. Kruger, P. Betz 1,…
MW Haenel, D Jakubik, C Krüger, P Betz - Chem. Ber, 1991 - academia.edu
The title compound zyxwvutsrqponmlkjih 4 was synthesized from dipotassium 1, 8-anthracenedisulfonate (9) and potassium diphenylphosphide (Ph, PK). On reaction of 4 with nickel (I1…
Number of citations: 77 www.academia.edu
SK Che Soh, SA Jusoh, M Shamsuddin - Scientific Research Journal, 2014 - ir.uitm.edu.my
A polystyrene (PS)-anchored Pd(II) metal complex was synthesized on cross-linked polymer by heating a mixture of chlorometylated polystyrene with phenyldithiocarbazate and carbon …
Number of citations: 4 ir.uitm.edu.my
MB Ibrahim, BE Ali, M Fettouhi… - Applied Organometallic …, 2015 - Wiley Online Library
An efficient catalytic system based on a new palladium–bis(oxazoline) (Pd-BOX-1) complex has been developed. The complex Pd-BOX-1 adopts a legless chair‐type structure where …
Number of citations: 31 onlinelibrary.wiley.com
CS Cho, K Tanabe, O Itoh… - The Journal of Organic …, 1995 - ACS Publications
Synthetic applications of organoantimony compounds are increasing. 1 As part of our series of studies on the synthetic use of organoheteroatom compounds, 2 we have now found …
Number of citations: 40 pubs.acs.org
JH Pawlow, AD Sadow, A Sen - Organometallics, 1997 - ACS Publications
Aliphatic polysuccinates in the molecular weight (M w ) range of 1,000−11,000 were produced from alkane-α,ω-dinitrites, alkene, and carbon monoxide using bis(benzonitrile)palladium(…
Number of citations: 12 pubs.acs.org
AF Barrero, JE Oltra, M Álvarez - Tetrahedron letters, 1998 - Elsevier
Catalytic amounts of bis(benzonitrile)palladium (II) chloride enhanced reaction rates of germacranolides Cope rearrangement to elemanolides. On the other hand, equimolecular …
Number of citations: 37 www.sciencedirect.com
WM Khairul, M Mei, R Rahamathullah… - Solid State …, 2018 - Trans Tech Publ
Palladium(II) Picoline Thiourea Complex as Homogenous Catalyst in Heck Cross-Coupling Reaction in the Formation of C=C Bond Page 1 Palladium(II) Picoline Thiourea Complex as …
Number of citations: 2 www.scientific.net
K Mariappan, JS Ragothaman… - Inorganica Chimica …, 2015 - Elsevier
The reaction of the Ph 2 As − anion with 1,8-bis(2-bromoethoxy)anthracene-9,10-dione in 2:1 ratio generates 1,8-bis(2-diphenylarsinoethoxy)anthracene-9,10-dione (L1). L1 and 1,8-bis…
Number of citations: 4 www.sciencedirect.com
B Askari, HA Rudbari, N Micale, T Schirmeister… - Polyhedron, 2019 - Elsevier
Addition of H 2 R 2 DTO (R = {S}-1-phenylethyl and DTO = dithiooxamide) to the bis(benzonitrile)palladium(II) chloride complex in chloroform afforded the mononuclear Pd(DTO) 2 ·…
Number of citations: 12 www.sciencedirect.com

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